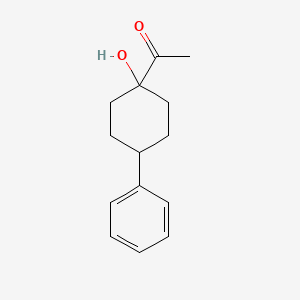
trans-1-Acetyl-4-phenylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Acetyl-4-phenylcyclohexanol: is an organic compound that features a cyclohexane ring substituted with an acetyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Acetyl-4-phenylcyclohexanol typically involves the selective oxidation of phenylcyclohexane. One common method is the use of cytochrome P450 enzymes, such as CYP101B1, which can selectively oxidize phenylcyclohexane to trans-4-phenylcyclohexanol . This reaction is carried out under mild conditions and exhibits high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar enzymatic methods or chemical oxidants. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: trans-1-Acetyl-4-phenylcyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: trans-1-Acetyl-4-phenylcyclohexanol is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-catalyzed oxidation reactions. It serves as a model substrate for investigating the activity and specificity of cytochrome P450 enzymes.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as pharmaceutical agents. Research into its biological activity could lead to the development of new drugs.
Industry: In industrial applications, this compound can be used in the production of fine chemicals and specialty materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of trans-1-Acetyl-4-phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes. For example, its oxidation by cytochrome P450 enzymes involves the transfer of electrons and the activation of molecular oxygen, leading to the formation of hydroxylated products
Comparison with Similar Compounds
trans-2-Phenyl-1-cyclohexanol: This compound is structurally similar but differs in the position of the phenyl group.
Phenylcyclohexane: The parent compound from which trans-1-Acetyl-4-phenylcyclohexanol is derived. It is used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective oxidation and other reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
29161-95-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(1-hydroxy-4-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O2/c1-11(15)14(16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,16H,7-10H2,1H3 |
InChI Key |
RXZJKNHFAUFBHI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)C1(CCC(CC1)C2=CC=CC=C2)O |
Key on ui other cas no. |
60583-65-5 |
Synonyms |
1-acetyl-4-phenylcyclohexanol MG 6236 MG-6236 trans-1-acetyl-4-phenylcyclohexanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















